
Silanol, diphenyl-2-thienyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanol, diphenyl-2-thienyl-: is an organosilicon compound characterized by the presence of a silanol group (Si-OH) attached to a diphenyl-2-thienyl structure. This compound is part of the broader class of silanols, which are known for their unique chemical properties and applications in various fields, including materials science, chemistry, and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, diphenyl-2-thienyl- typically involves the hydrolysis of diphenyldichlorosilane in the presence of water. The reaction proceeds as follows: [ \text{Ph}_2\text{SiCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ph}_2\text{Si(OH)}_2 + 2\text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of diphenyldichlorosilane to the desired silanol product .
Industrial Production Methods: In industrial settings, the production of Silanol, diphenyl-2-thienyl- involves similar hydrolysis reactions but on a larger scale. The process is optimized to maximize yield and purity, often involving the use of specialized equipment to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Silanol, diphenyl-2-thienyl- undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form siloxane linkages.
Reduction: Reduction reactions can convert the silanol group to a silane.
Substitution: The hydroxyl group in the silanol can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents are employed.
Major Products Formed:
Oxidation: Siloxanes
Reduction: Silanes
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Silanol, diphenyl-2-thienyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism by which Silanol, diphenyl-2-thienyl- exerts its effects involves interactions with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diphenyl-2-thienyl moiety can interact with cellular membranes and proteins, modulating their activity .
Comparison with Similar Compounds
Diphenylsilanediol: Another silanol with similar structural features but lacking the thienyl group.
Triphenylsilanol: Contains three phenyl groups attached to the silicon atom.
Phenylsilanetriol: Features three hydroxyl groups attached to the silicon atom
Uniqueness: Silanol, diphenyl-2-thienyl- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological or chemical systems .
Properties
CAS No. |
675104-46-8 |
|---|---|
Molecular Formula |
C16H14OSSi |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
hydroxy-diphenyl-thiophen-2-ylsilane |
InChI |
InChI=1S/C16H14OSSi/c17-19(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H |
InChI Key |
XZYZKGGUQWXNBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


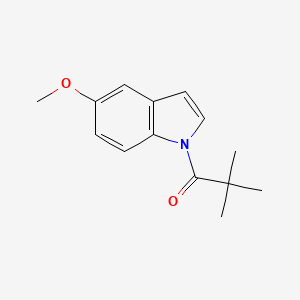
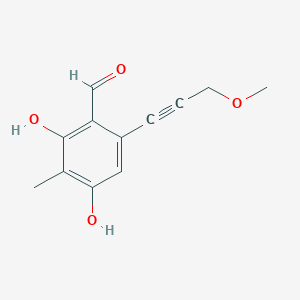

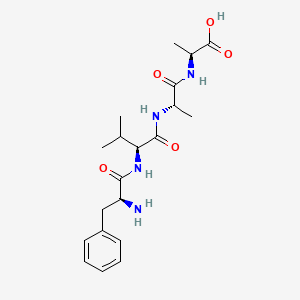

![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
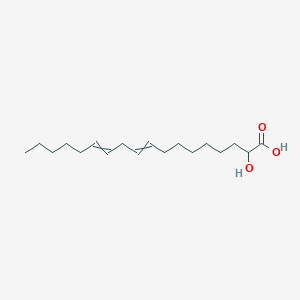
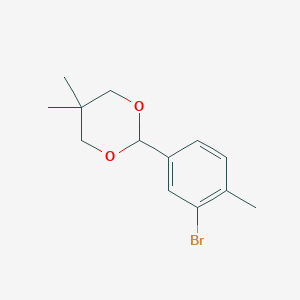
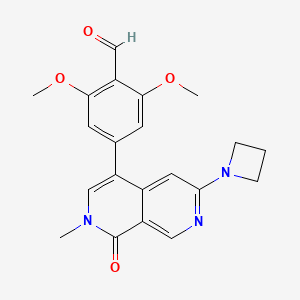
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
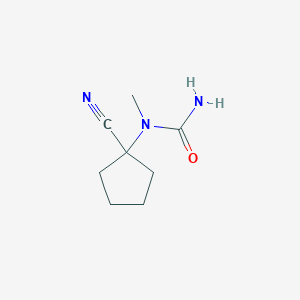

![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
